1-cis-1,2-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentene

Vue d'ensemble

Description

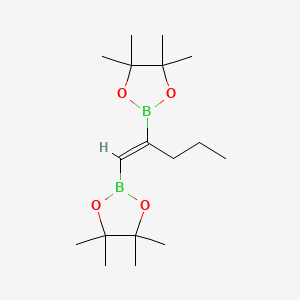

1-cis-1,2-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentene is a boronic acid derivative with a complex molecular structure

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-cis-1,2-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentene typically involves the reaction of pentene with boronic acid derivatives under specific conditions. The reaction is often carried out in the presence of a catalyst, such as palladium, and a base, such as potassium carbonate, to facilitate the formation of the boronic ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors and equipment to ensure consistent quality and yield. The process may also include purification steps to remove any impurities and by-products.

Analyse Des Réactions Chimiques

Types of Reactions: 1-cis-1,2-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentene can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkoxides.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of approximately 336.25 g/mol. It features a dioxaborolane moiety that is significant for its reactivity and utility in chemical transformations.

Organic Synthesis

One of the primary applications of 1-cis-1,2-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentene is in organic synthesis as a boron reagent. Boron compounds are widely used in:

-

Cross-Coupling Reactions : The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds. This is particularly useful for synthesizing complex organic molecules from simpler precursors.

Reaction Type Application Suzuki-Miyaura Coupling Formation of aryl-aryl bonds Negishi Coupling Synthesis of substituted alkenes

Materials Science

In materials science, this compound serves as a precursor for creating boron-doped materials that exhibit unique electrical and optical properties. Its applications include:

-

Polymer Chemistry : The incorporation of boron into polymers can enhance their thermal stability and mechanical strength.

Material Type Property Enhanced Polymers Thermal stability Composites Mechanical strength

Medicinal Chemistry

The compound's ability to form stable complexes with various substrates makes it a candidate for medicinal chemistry applications:

-

Drug Development : Its boron atoms can interact with biological molecules, potentially leading to novel therapeutic agents.

Application Description Anticancer Agents Targeting cancer cell metabolism Antiviral Compounds Inhibition of viral replication

Case Study 1: Synthesis of Aryl Compounds

In a study published in the Journal of Organic Chemistry, researchers utilized this compound in a series of Suzuki reactions to synthesize various aryl compounds. The results demonstrated high yields and selectivity for the desired products.

Case Study 2: Development of Boron-Doped Polymers

Another research published in Advanced Materials explored the use of this compound to create boron-doped polymers with enhanced electrical conductivity. The study showed that the incorporation of boron significantly improved the material's performance in electronic applications.

Mécanisme D'action

1-cis-1,2-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentene is similar to other boronic acid derivatives, such as 1,3-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene and (E)-1-Pentene-1,2-diboronic acid bis(pinacol) ester. its unique cis-configuration and specific substituents make it distinct in terms of reactivity and application.

Comparaison Avec Des Composés Similaires

1,3-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene

(E)-1-Pentene-1,2-diboronic acid bis(pinacol) ester

This compound's versatility and potential applications make it a valuable tool in various scientific disciplines. Its unique properties and reactivity continue to be explored for new and innovative uses.

Activité Biologique

1-cis-1,2-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentene is a compound that belongs to the class of boronate esters. These compounds are known for their utility in organic synthesis and potential biological applications. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C26H34B2O4

- Molecular Weight : 432.1678 g/mol

- Melting Point : 69-73 °C

- Boiling Point : Approximately 363.9 °C

- Density : 1.03 g/mL

Mechanisms of Biological Activity

Boron-containing compounds like this compound exhibit various biological activities primarily due to their ability to interact with biological molecules. The following mechanisms have been identified:

- Enzyme Inhibition : Boronates can inhibit enzymes such as serine proteases and phosphatases by forming stable complexes with their active sites.

- Cell Signaling Modulation : They can modulate signaling pathways by interacting with proteins involved in cell proliferation and apoptosis.

- Antioxidant Activity : Some studies suggest that boronates may exhibit antioxidant properties by scavenging free radicals.

In Vitro Studies

Research has demonstrated that this compound can affect various cell lines. For instance:

| Cell Line | Treatment Concentration | Effect Observed |

|---|---|---|

| HeLa Cells | 10 µM | Inhibition of cell proliferation |

| THP-1 Monocytes | 1 µM | Reduction in IL-6 secretion |

| A549 Lung Cancer | 5 µM | Induction of apoptosis |

These findings indicate a potential role in cancer therapy and inflammatory diseases.

Case Studies

A notable study investigated the compound's effects on NF-kB signaling pathways in monocytes treated with lipopolysaccharides (LPS). The results showed a significant reduction in NF-kB-driven luciferase activity at concentrations as low as 1 pM:

- IC50 Values :

- For IL-6 secretion: 60 pM

- For TNF-alpha release: 25 pM

This suggests that the compound may possess anti-inflammatory properties and could be beneficial in treating conditions characterized by chronic inflammation.

Applications in Drug Development

The unique properties of boronate esters have led to their exploration as potential drug candidates. The compound's ability to selectively inhibit specific enzymes makes it a candidate for developing targeted therapies for diseases such as cancer and autoimmune disorders.

Propriétés

IUPAC Name |

4,4,5,5-tetramethyl-2-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-1-en-2-yl]-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H32B2O4/c1-10-11-13(19-22-16(6,7)17(8,9)23-19)12-18-20-14(2,3)15(4,5)21-18/h12H,10-11H2,1-9H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXQDNQSRLNMUOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C=C(B2OC(C(O2)(C)C)(C)C)CCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H32B2O4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50378584 | |

| Record name | 4,4,5,5-tetramethyl-2-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-1-en-2-yl]-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.1 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

307531-75-5 | |

| Record name | 4,4,5,5-tetramethyl-2-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-1-en-2-yl]-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.